

Biophysical Properties of Cholesterol-PEG 600: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cholesterol-PEG 600

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol-Polyethylene Glycol 600 (**Cholesterol-PEG 600**) is an amphiphilic polymer conjugate that has garnered significant attention in the field of drug delivery and nanomedicine. It consists of a hydrophobic cholesterol anchor and a hydrophilic polyethylene glycol (PEG) chain with a molecular weight of 600 Da. This unique structure allows **Cholesterol-PEG 600** to self-assemble in aqueous environments, forming micelles or incorporating into lipid-based nanoparticles such as liposomes. The PEGylation of cholesterol offers several advantages, including increased stability, prolonged circulation times (the "stealth effect"), and improved biocompatibility of drug delivery systems.^{[1][2][3][4]} This technical guide provides a comprehensive overview of the core biophysical properties of **Cholesterol-PEG 600**, detailed experimental protocols for its characterization, and insights into its application in drug delivery.

Data Presentation

The following tables summarize key quantitative data for **Cholesterol-PEG 600** and related conjugates. It is important to note that specific values can vary depending on the experimental conditions (e.g., temperature, pH, buffer composition) and the formulation.

Property	Value/Range	Method of Determination	Reference(s)
Molecular Weight	Cholesterol: ~386.65 g/mol PEG: ~600 g/mol Total: ~987 g/mol	Calculation	
Solubility	Soluble in water (up to 60 mg/mL) and organic solvents like chloroform and DMSO.	Experimental Observation	
Appearance	White to light yellow solid or semi-solid.	Visual Inspection	

Table 1: General Properties of **Cholesterol-PEG 600**

Parameter	Estimated Value/Range	Notes	Reference(s)
Critical Micelle Concentration (CMC)	0.4 - 12.7 x 10 ⁻⁶ mM	This range is for Cholesterol-PEG conjugates with PEG molecular weights from 400 to 10,000 Da. The CMC for Cholesterol-PEG 600 is expected to be within this range.	[5]
Hydrodynamic Diameter (of micelles)	8 - 15 nm	This is a typical size range for micelles formed from Cholesterol-PEG conjugates. The exact size can be influenced by concentration and PEG chain length.	[5]
Zeta Potential	Near-neutral to slightly negative	In physiological buffers (e.g., PBS pH 7.4), the zeta potential is generally close to neutral. The PEG chains provide a steric barrier that shields the surface charge.	[6][7]

Table 2: Micellar Properties of Cholesterol-PEG Conjugates

Parameter	Typical Range	Factors Influencing the Value	Reference(s)
Encapsulation Efficiency (EE%)	Highly variable (can exceed 90%)	Dependent on the drug's properties (hydrophobicity), the formulation (e.g., presence of other lipids), and the loading method. Cholesterol inclusion generally increases EE for hydrophobic drugs.	[8] [9] [10] [11]
Drug Loading Capacity (LC%)	Variable	Dependent on the drug and the overall formulation.	[8]
In Vitro Drug Release	Biphasic: initial burst release followed by sustained release.	Release kinetics are influenced by the drug, the integrity of the nanoparticle, and the surrounding environment (pH, enzymes).	[12] [13] [14] [15]

Table 3: Drug Delivery Characteristics of Formulations Containing Cholesterol-PEG

Experimental Protocols

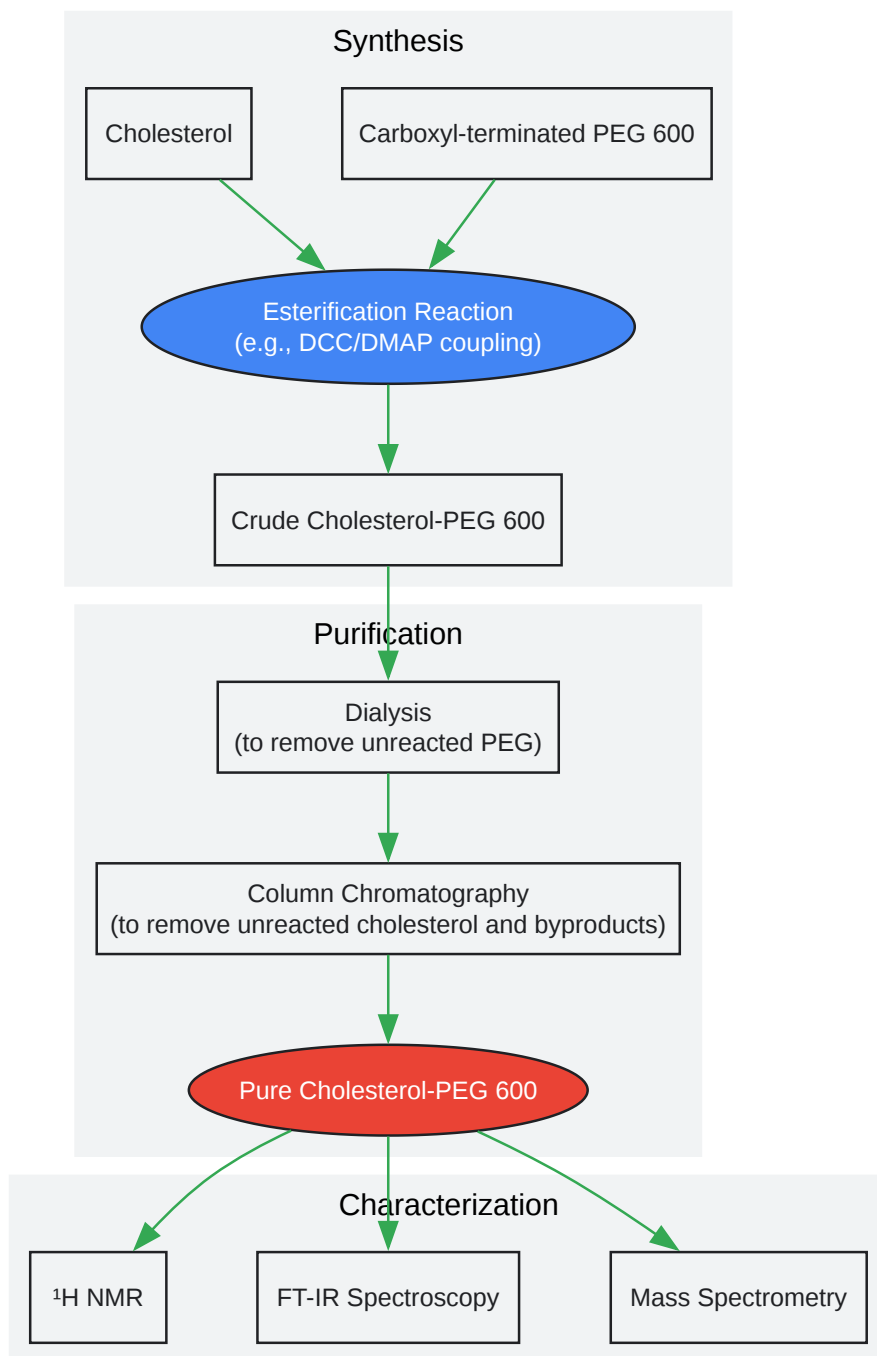
Detailed methodologies for key experiments are crucial for the accurate characterization of **Cholesterol-PEG 600** and its formulations.

Synthesis and Purification of Cholesterol-PEG 600

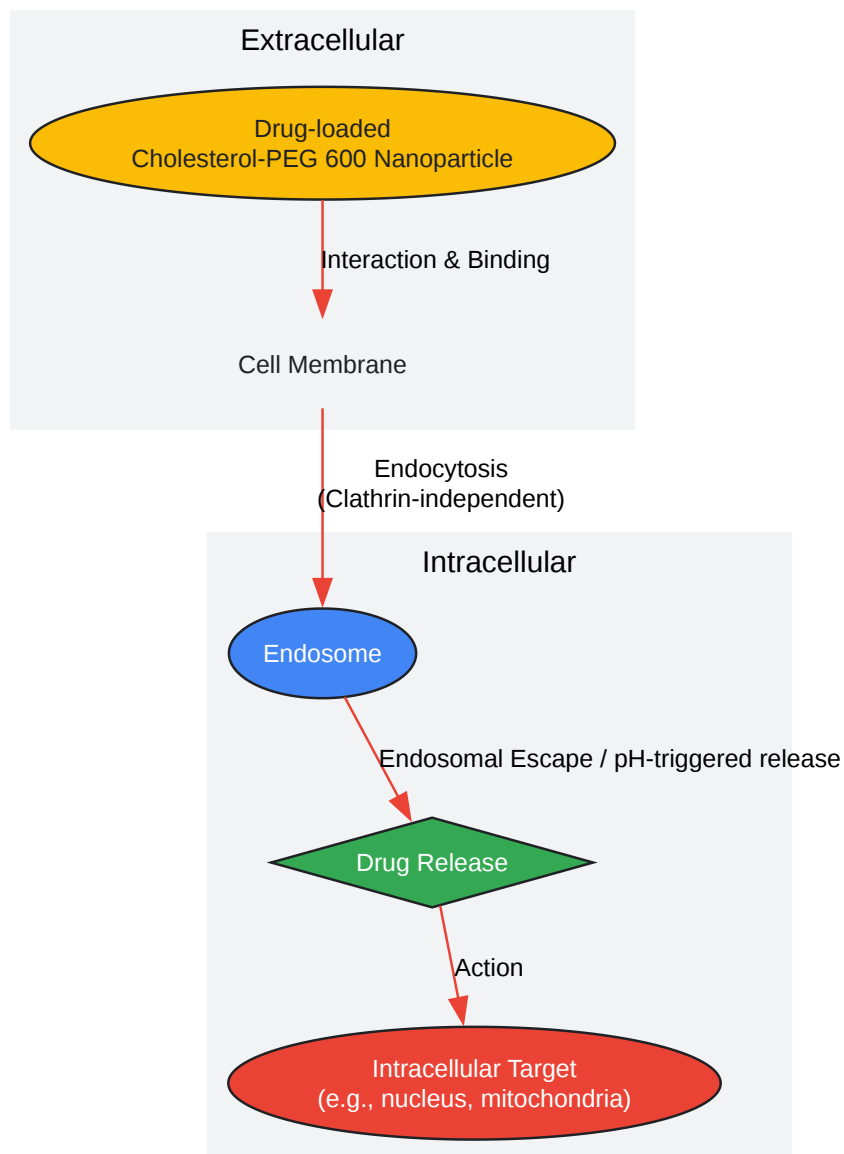
A common method for synthesizing Cholesterol-PEG conjugates involves the esterification of cholesterol with a PEG derivative.[\[16\]](#)[\[17\]](#)

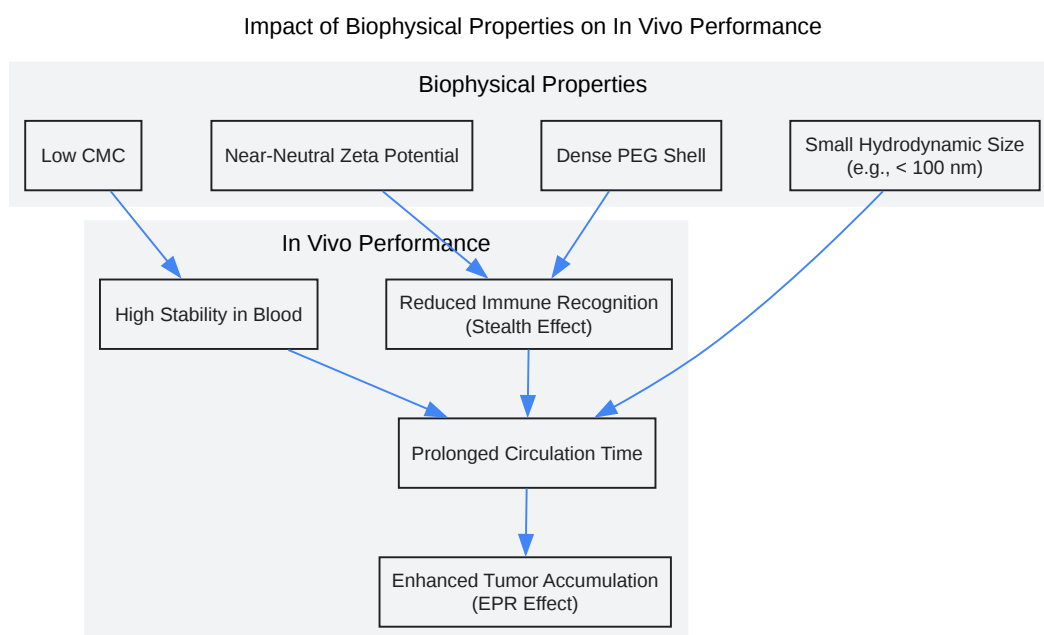
DOT Script:

Synthesis and Purification of Cholesterol-PEG 600



Cellular Uptake and Drug Release from Cholesterol-PEG 600 Formulations





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